molecular formula C23H24N4O4S2 B3005210 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-11-7

6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3005210
CAS No.: 449767-11-7
M. Wt: 484.59
InChI Key: DZWRAVXAXVEGJK-UHFFFAOYSA-N
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Description

6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide moiety and a tetrahydrothieno[2,3-c]pyridine core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C24_{24}H26_{26}N3_3O5_5S2_2
  • Molecular Weight : 536.1 g/mol
  • CAS Number : 1217036-57-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonamide Moiety : Known for antibacterial and antifungal properties.
  • Thieno[2,3-c]pyridine Core : Associated with anti-inflammatory and anticancer activities.

Research indicates that compounds containing sulfonamide groups often inhibit specific enzymes or pathways relevant to disease processes. For example:

  • Inhibition of p38 MAP Kinase : Similar compounds have shown effectiveness in blocking cytokine production (e.g., IL-1β, TNFα), making them potential candidates for treating autoimmune diseases .

Antimicrobial Activity

A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against various strains of bacteria. The presence of the sulfonamide group enhances this effect by interfering with bacterial folate synthesis pathways.

CompoundActivityTarget
6-Methyl CompoundModerateGram-positive bacteria
Sulfonamide AnalogHighGram-negative bacteria

Anticancer Potential

In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation in various tumor types. The mechanism appears to involve modulation of cell cycle regulators and apoptosis-related proteins.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the sulfonamide and amide groups can significantly alter biological activity. For instance:

  • N-Methyl Group : Enhances solubility and bioavailability.
  • Phenyl Ring Substituents : Influence binding affinity to target proteins.

Properties

IUPAC Name

6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRAVXAXVEGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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